Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-
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Overview
Description
Benzene, 1,1’-(2-ethyl-1-butenylidene)bis-: is an organic compound with the molecular formula C18H20 This compound is characterized by the presence of two benzene rings connected by a 2-ethyl-1-butenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-ethyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can lead to the hydrogenation of the double bond in the 2-ethyl-1-butenylidene group.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Br2, HNO3, AlCl3, FeCl3, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a model compound to study the interactions of benzene derivatives with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- involves its interaction with molecular targets through its benzene rings and the 2-ethyl-1-butenylidene group The aromatic rings can participate in π-π interactions with other aromatic systems, while the alkylidene group can undergo various chemical transformations
Comparison with Similar Compounds
- Benzene, 1,1’-(1-butenylidene)bis-
- 1,1-diphenyl-1-butene
- 2-ethyl-1,1-diphenylethene
Comparison: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- is unique due to the presence of the 2-ethyl-1-butenylidene group, which imparts distinct chemical properties compared to its analogs. For instance, the position and nature of the alkylidene group can influence the compound’s reactivity and stability. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16
- Molecular Weight : 208.30 g/mol
- IUPAC Name : 1,1'-(2-ethyl-1-butenylidene)bis-benzene
The compound is characterized by a unique structure that allows it to interact with biological systems in diverse ways.
Antimicrobial and Antifungal Properties
Research has indicated that Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- exhibits significant antimicrobial and antifungal activities. A study demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect | |
Candida albicans | Antifungal activity | |
Escherichia coli | Moderate inhibition |
These findings suggest that the compound could be utilized in formulations aimed at treating infections caused by these pathogens.
Anticancer Properties
Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A notable study focused on the effects of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the activation of caspases.
This suggests that the compound may exert its anticancer effects by triggering programmed cell death in malignant cells.
The biological activity of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- can be attributed to several mechanisms:
- Metal Ion Chelation : The compound can chelate metal ions, which may disrupt essential enzymatic processes within microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation and survival in both microbial and cancerous cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, it is useful to compare it with other related compounds known for their biological activities:
Compound | Activity | Notes |
---|---|---|
Benzylbisthiosemicarbazone | Anticancer | Stronger metal ion chelation properties |
Triapine | Anticancer | Inhibits ribonucleotide reductase |
Pyridoxal isonicotinoyl hydrazone (PIH) | Iron-chelating | Used in treating iron overload conditions |
Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- stands out due to its dual antimicrobial and anticancer properties.
Properties
CAS No. |
63019-11-4 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(2-ethyl-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-15(4-2)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 |
InChI Key |
UZAIYXVPATZZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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